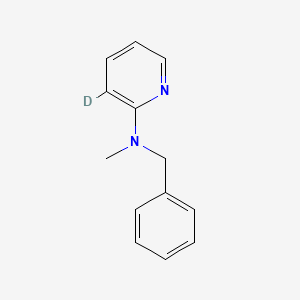
3-Bromo-2-(2-fluorophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(2-fluorophenyl)pyridine: is an organic compound with the molecular formula C11H7BrFN . It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 3-position and a fluorophenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2-(2-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, usually nitrogen or argon .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-(2-fluorophenyl)pyridine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or other organic solvents.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used in substitution reactions.
Coupled Products: When used in further coupling reactions with other aryl or alkyl groups.
科学的研究の応用
Chemistry:
3-Bromo-2-(2-fluorophenyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors for specific enzymes or receptors involved in various diseases .
Industry:
The compound is also used in the development of materials with specific electronic or optical properties. This includes applications in organic electronics and photonics .
作用機序
The mechanism of action of 3-Bromo-2-(2-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
類似化合物との比較
- 3-Bromo-2-(4-fluorophenyl)pyridine
- 3-Bromo-2-(3-fluorophenyl)pyridine
- 2-Bromo-3-(2-fluorophenyl)pyridine
Comparison:
3-Bromo-2-(2-fluorophenyl)pyridine is unique due to the specific positioning of the bromine and fluorophenyl groups on the pyridine ring. This positioning can influence the compound’s reactivity and its interactions with biological targets. Compared to its isomers, it may exhibit different pharmacological or material properties .
特性
CAS番号 |
1417519-78-8 |
|---|---|
分子式 |
C11H7BrFN |
分子量 |
252.08 g/mol |
IUPAC名 |
3-bromo-2-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H |
InChIキー |
KXFNHVHYLBDYPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


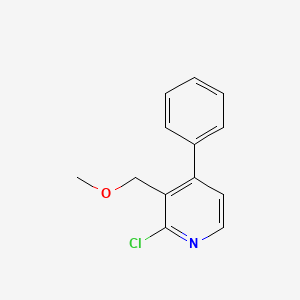
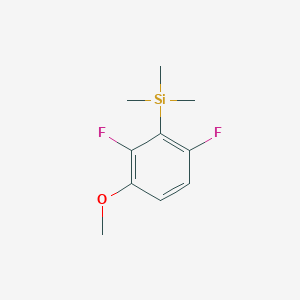
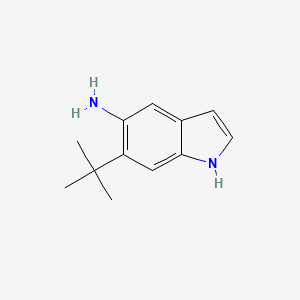
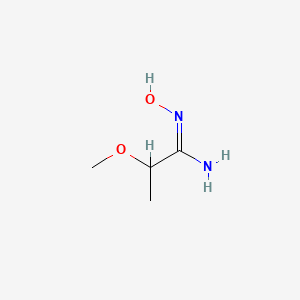
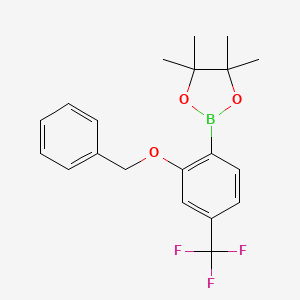
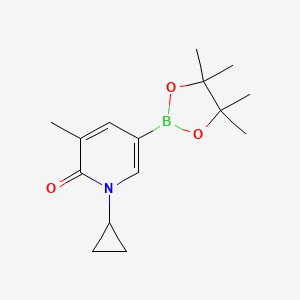
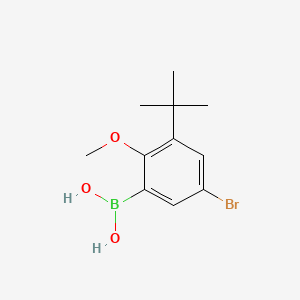
![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)
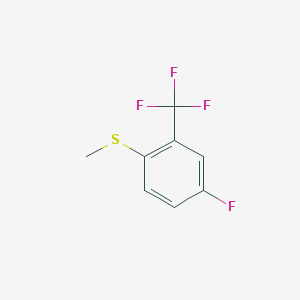
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
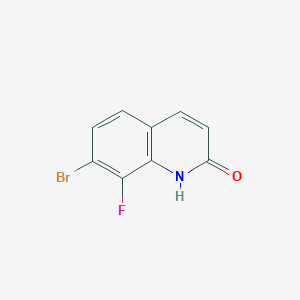
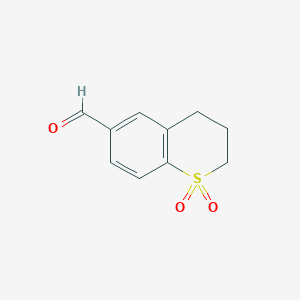
![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
